Boc-8-amino-1,2,3,4-tetrahydroquinoline
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Overview
Description
Boc-8-amino-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-8-amino-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process. One common method involves the reaction of 8-amino-1,2,3,4-tetrahydroquinoline with di-tert-butyl dicarbonate in the presence of a base such as tetrahydrofuran . The reaction is typically carried out at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-8-amino-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deprotection: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Di-tert-butyl dicarbonate: Used for the protection of the amino group.
Tetrahydrofuran: Common solvent for the reactions.
Acids (e.g., trifluoroacetic acid): Used for deprotection of the Boc group.
Major Products
The major products formed from these reactions include various protected and deprotected derivatives of tetrahydroquinoline, which can be further functionalized for specific applications .
Scientific Research Applications
Boc-8-amino-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Boc-8-amino-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-Amino-1,2,3,4-tetrahydroquinoline: Another derivative of tetrahydroquinoline with similar structural features.
4-Amino-1-N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline: A related compound with additional chlorine substitutions.
Uniqueness
Boc-8-amino-1,2,3,4-tetrahydroquinoline is unique due to its specific Boc protection, which provides stability and allows for selective deprotection under controlled conditions. This makes it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 8-amino-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h4,6,8H,5,7,9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWRAFNQOMZZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721586 |
Source
|
Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137469-86-4 |
Source
|
Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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